molecular formula C9H3F4NO B3183862 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile CAS No. 104044-18-0

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B3183862
CAS No.: 104044-18-0
M. Wt: 217.12 g/mol
InChI Key: ALJGMRACZIRDJN-UHFFFAOYSA-N
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Description

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F4NO. It is characterized by the presence of a fluoro group, a formyl group, and a trifluoromethyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile typically involves the introduction of the fluoro, formyl, and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of a fluorinated aromatic compound with a cyanating agent under specific conditions to introduce the nitrile group. The formyl group can be introduced through formylation reactions, often using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available fluorinated aromatic compounds. The process typically includes steps such as halogenation, cyanation, and formylation, followed by purification and isolation of the desired product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.

    4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of a formyl group.

    4-Bromo-2-(trifluoromethyl)benzonitrile: Contains a bromo group instead of a fluoro group .

Uniqueness

The presence of the formyl group allows for further chemical modifications, while the fluoro and trifluoromethyl groups enhance its stability and bioactivity .

Properties

IUPAC Name

4-fluoro-3-formyl-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F4NO/c10-7-2-1-5(3-14)8(6(7)4-15)9(11,12)13/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJGMRACZIRDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(F)(F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761423
Record name 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104044-18-0
Record name 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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